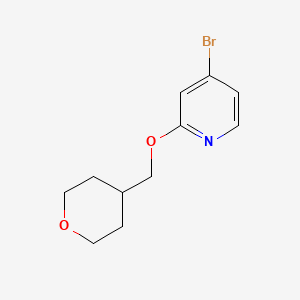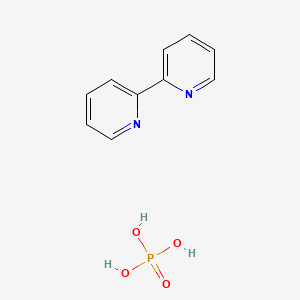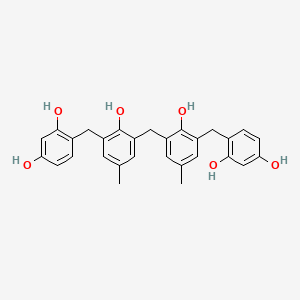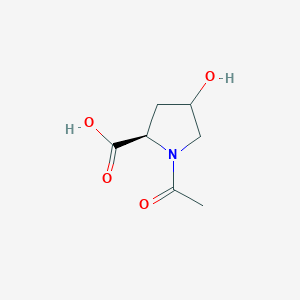![molecular formula C11H13F2NO B12827749 [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a difluorophenyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a difluorobenzene derivative.
Hydroxymethylation: The hydroxymethyl group can be added through a reduction reaction of a corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol can be used as a building block in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving pyrrolidine derivatives.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which [(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the pyrrolidine ring can interact with active sites of enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
[(3S,4R)-4-(2,5-dichlorophenyl)pyrrolidin-3-yl]methanol: Similar structure but with chlorine atoms instead of fluorine.
[(3S,4R)-4-(2,5-dibromophenyl)pyrrolidin-3-yl]methanol: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance metabolic stability, binding affinity, and overall efficacy in various applications.
特性
分子式 |
C11H13F2NO |
|---|---|
分子量 |
213.22 g/mol |
IUPAC名 |
[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C11H13F2NO/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15/h1-3,7,10,14-15H,4-6H2/t7-,10+/m0/s1 |
InChIキー |
VWUALDZGFPMIST-OIBJUYFYSA-N |
異性体SMILES |
C1[C@H]([C@@H](CN1)C2=C(C=CC(=C2)F)F)CO |
正規SMILES |
C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

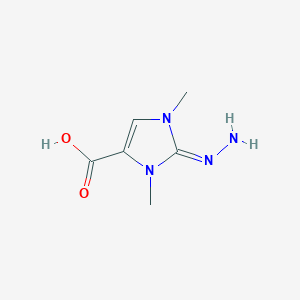
![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)

